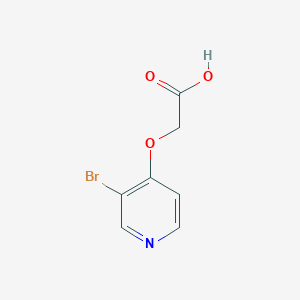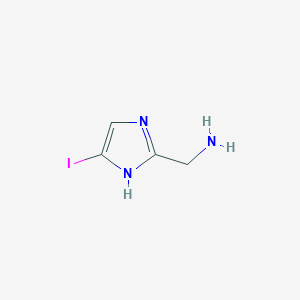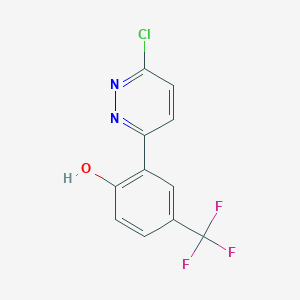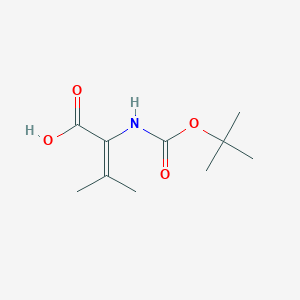
Boc-2,3-DEHYDRO-VAL-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2,3-DEHYDRO-VAL-OH, also known as tert-butoxycarbonyl-2,3-dehydrovaline, is an organic compound with the molecular formula C10H17NO4 and a molar mass of 215.25 g/mol . This compound is a derivative of valine, an essential amino acid, and is commonly used in peptide synthesis due to its protective group properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2,3-DEHYDRO-VAL-OH typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are usually mild, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-2,3-DEHYDRO-VAL-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the dehydrovaline moiety to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated valine derivatives, and various substituted valine compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Boc-2,3-DEHYDRO-VAL-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Wirkmechanismus
The mechanism of action of Boc-2,3-DEHYDRO-VAL-OH involves its role as a protecting group for the amino group in valine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. The molecular targets and pathways involved include the formation of carbamate intermediates and subsequent cleavage to release the free amino group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Boc-2,3-DEHYDRO-VAL-OH include:
- Boc-Val-OH (tert-butoxycarbonyl-valine)
- Boc-Leu-OH (tert-butoxycarbonyl-leucine)
- Boc-Ile-OH (tert-butoxycarbonyl-isoleucine)
- Boc-Ala-OH (tert-butoxycarbonyl-alanine)
Uniqueness
This compound is unique due to the presence of the double bond in the dehydrovaline moiety, which imparts distinct chemical reactivity compared to its saturated counterparts. This unique feature allows for specific applications in peptide synthesis and other organic transformations where the double bond can be selectively manipulated .
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |
InChI |
InChI=1S/C10H17NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h1-5H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
JEMSYVNSVNJGNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)O)NC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


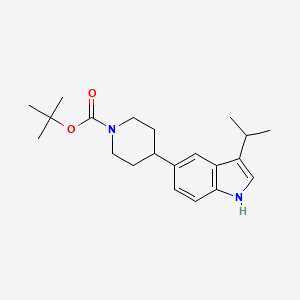
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
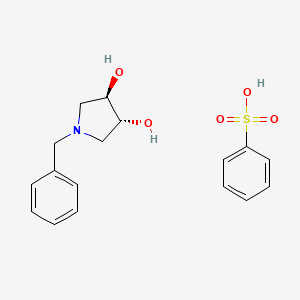

![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
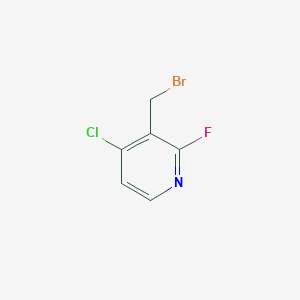
![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
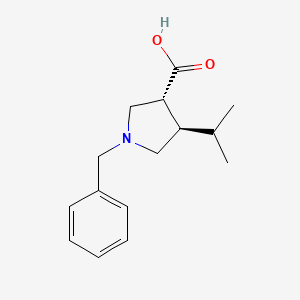
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)

